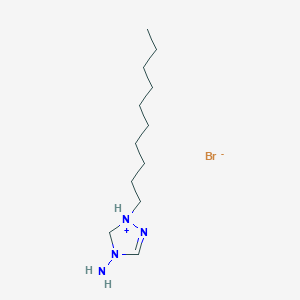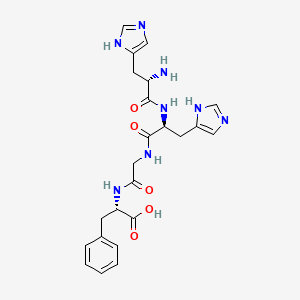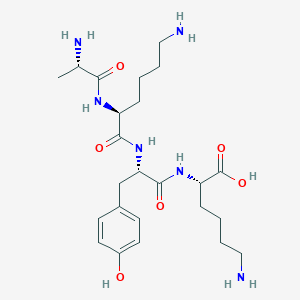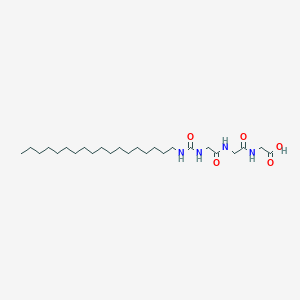
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a chemical compound belonging to the class of triazolium salts It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide typically involves the reaction of a decylamine with a triazole derivative under specific conditions. One common method involves the use of decylamine and 4-amino-1,2,4-triazole in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various functional groups.
Scientific Research Applications
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as surfactants and catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-dodecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium: Similar structure with a longer alkyl chain.
4-Amino-3-isopropyl-1,2,4-triazoline-5-one: Contains a triazole ring with different substituents.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole-5-ylidene: Another triazole derivative with different functional groups.
Uniqueness
4-Amino-1-decyl-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is unique due to its specific alkyl chain length and the presence of the bromide ion. These features can influence its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
188589-39-1 |
|---|---|
Molecular Formula |
C12H27BrN4 |
Molecular Weight |
307.27 g/mol |
IUPAC Name |
1-decyl-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;bromide |
InChI |
InChI=1S/C12H26N4.BrH/c1-2-3-4-5-6-7-8-9-10-16-12-15(13)11-14-16;/h11H,2-10,12-13H2,1H3;1H |
InChI Key |
HRVSWRLRPMXOMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[NH+]1CN(C=N1)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)



![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![9-Tetradecyl-3,6-bis[(trimethylsilyl)ethynyl]-9H-carbazole](/img/structure/B12573061.png)






